Physicochemical Profiling and Synthetic Utility of (1-Amino-2,2,2-trichloroethyl)formamide: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of (1-Amino-2,2,2-trichloroethyl)formamide: A Technical Whitepaper
Executive Summary
(1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly specialized aminal (gem-diamine) derivative characterized by its unique polyhalogenated framework. While aminals are notoriously unstable in organic chemistry, this compound defies typical degradation pathways due to profound stereoelectronic stabilization. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated synthetic protocols. This guide serves as a foundational resource for utilizing this compound in the synthesis of complex heterocycles and supramolecular architectures.
Structural and Physicochemical Properties
Understanding the physical behavior of (1-Amino-2,2,2-trichloroethyl)formamide requires analyzing the interplay between its primary amine, formamide moiety, and the sterically demanding trichloromethyl (-CCl
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound, sourced from predictive models and chemical databases such as [1].
| Parameter | Value | Causality / Chemical Significance |
| CAS Registry Number | 53654-73-2 | Unique identifier for regulatory tracking and procurement. |
| Molecular Formula | C | High halogen content drives lipophilicity and steric bulk. |
| Molecular Weight | 191.44 g/mol | Low molecular weight makes it an ideal fragment for modular synthesis. |
| Boiling Point | 320.7 ± 42.0 °C (Pred.) | High boiling point indicates strong intermolecular hydrogen bonding networks between the amide and amine groups. |
| Density | 1.594 ± 0.06 g/cm³ (Pred.) | The dense electron cloud of the three chlorine atoms significantly elevates the compound's density compared to standard aliphatic amides. |
| pKa (Predicted) | 12.60 ± 0.46 | This value corresponds to the deprotonation of the amide N-H. The basicity of the primary amine is severely attenuated by the adjacent -CCl |
The "Pull-Pull" Electronic Stabilization Mechanism
In classical organic chemistry, aminals (compounds with two amine groups on the same carbon) rapidly eliminate ammonia to form imines. Why is (1-Amino-2,2,2-trichloroethyl)formamide an isolable, stable solid?
The stability is governed by a "Pull-Pull" stereoelectronic effect :
-
Inductive Withdrawal: The -CCl
group exerts a massive electron-withdrawing inductive effect (-I). If the molecule were to attempt to expel the amino group, it would need to pass through a highly unstable iminium ion intermediate. The -CCl group severely destabilizes this hypothetical localized positive charge, raising the activation energy for degradation. -
Amide Delocalization: The formyl group delocalizes the lone pair of the secondary nitrogen via resonance. Because this lone pair is tied up in the amide bond, it cannot "push" electrons toward the central carbon to assist in the expulsion of the primary amine.
Mechanistic Synthesis & Workflow
The synthesis of (1-Amino-2,2,2-trichloroethyl)formamide is a classic three-step sequence originating from chloral (trichloroacetaldehyde) and formamide. The pathway relies on the sequential generation of increasingly reactive intermediates.
Fig 1. Three-step synthetic workflow from chloral to the target aminal.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols include explicit In-Process Controls (IPCs) to create a self-validating experimental loop.
Phase 1: Condensation (Hemiaminal Formation)
-
Charge a dry, nitrogen-purged 500 mL round-bottom flask with formamide (1.0 eq) and anhydrous diethyl ether.
-
Addition: Add chloral (1.05 eq) dropwise at 0 °C.
-
Causality: The condensation is highly exothermic. Strict temperature control prevents the base-catalyzed polymerization of chloral.
-
-
Stir for 4 hours at room temperature until a dense white precipitate forms.
-
Isolate via vacuum filtration and wash with cold ether.
-
Validation Checkpoint: FT-IR spectroscopy must show a broad -OH stretch at ~3300 cm⁻¹ and a sharp C=O stretch at ~1680 cm⁻¹.
-
Phase 2: Chlorination (Electrophilic Activation)
-
Suspend the intermediate in anhydrous dichloromethane (DCM).
-
Activation: Add thionyl chloride (SOCl
, 1.2 eq) dropwise at 0 °C, followed by 3 drops of anhydrous DMF.-
Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, ensuring complete conversion of the hydroxyl group to the chloride without dehydrating the formamide moiety into a nitrile [2].
-
-
Reflux for 2 hours.
-
Validation Checkpoint: Monitor the reaction via a mineral oil bubbler. The reaction is complete when the evolution of HCl and SO
gases ceases.
-
Phase 3: Amination (Nucleophilic Substitution)
-
Dissolve the crude N-(1,2,2,2-tetrachloroethyl)formamide in anhydrous THF.
-
Substitution: Introduce a steady stream of dry ammonia (NH
) gas at -10 °C for 1 hour.-
Causality: The
-chloroamide is exceptionally electrophilic. Low temperatures trap the volatile ammonia and control the highly exothermic nucleophilic substitution, preventing the elimination of HCl.
-
-
Purification: Filter off the precipitated ammonium chloride (NH
Cl) salts, evaporate the THF, and recrystallize from ethanol/water.-
Validation Checkpoint: LC-MS must confirm the target mass [M+H]⁺ at m/z 192. FT-IR will show the disappearance of the C-Cl stretch (from the
-position) and the appearance of a primary amine doublet at ~3400 and ~3500 cm⁻¹.
-
Applications in Drug Development & Supramolecular Chemistry
Research published on [3] highlights the profound utility of (1-Amino-2,2,2-trichloroethyl)formamide as a bifunctional building block. Its primary amine acts as a nucleophile, while the -CCl
Fig 2. Downstream applications in heterocyclic and supramolecular chemistry.
Heterocyclic Synthesis
The compound is heavily utilized in the synthesis of 1,3,5-triazines and benzimidazoles . By reacting the primary amine with benzoylisothiocyanates, chemists can generate complex thiourea derivatives in yields exceeding 85%. Subsequent cyclodehydration of these thioureas yields highly substituted heterocycles with potent antibacterial and antifungal properties.
Supramolecular "Molecular Clips"
In supramolecular chemistry, the spatial arrangement of atoms is paramount. The bulky -CCl
Analytical Characterization Signatures
To ensure the integrity of the synthesized or procured material, researchers should verify the following spectroscopic signatures:
-
H NMR (400 MHz, DMSO-d
):-
A distinct, highly deshielded doublet at ~5.8 ppm corresponding to the central C-H proton. It is shifted far downfield due to the combined electron-withdrawing effects of the -CCl
group, the primary amine, and the amide nitrogen. -
A sharp singlet at ~8.1 ppm for the formyl proton (CHO).
-
Broad singlets for the NH
and NH protons, which will disappear upon D O exchange.
-
-
C NMR (100 MHz, DMSO-d
):-
The -CCl
carbon typically resonates at ~102 ppm , a hallmark of fully halogenated sp carbons. -
The formyl carbonyl carbon appears at ~161 ppm .
-
References
-
ResearchGate. "Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives". Retrieved from: [Link]
-
MolForge. "N-(1,2,2,2-Tetrachloroethyl)formamide - Molecular Properties". MolForge AI Platform. Retrieved from: [Link]
